[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid
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Overview
Description
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is an organic compound with the molecular formula C12H18BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a 1-methylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-methylpiperidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the phenyl ring.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to the inhibition of their activity. This interaction is particularly useful in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 1-methylpiperidin-4-yl group, making it less versatile in certain applications.
4-Pyridinylboronic acid: Contains a pyridine ring instead of a phenyl ring, leading to different chemical properties and reactivity.
Uniqueness
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is unique due to the presence of the 1-methylpiperidin-4-yl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
[4-(1-methylpiperidin-4-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERYWXNUEBFAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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